Product packaging for Loureirin A(Cat. No.:CAS No. 119425-89-7)

Loureirin A

Cat. No.: B1233849
CAS No.: 119425-89-7
M. Wt: 286.32 g/mol
InChI Key: RSAIVLRELNGZEY-UHFFFAOYSA-N
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Description

Origin and Isolation from Dracaena Species and Resina Draconis

Loureirin A is a natural phenolic compound primarily isolated from the resinous substance known as Resina Draconis, or "dragon's blood". mtoz-biolabs.comjocpr.com This bright red resin is derived from various plants, most notably those belonging to the Dracaena genus. nih.govmdpi.com The main botanical source for the Resina Draconis used in traditional Chinese medicine, and consequently a primary source of this compound, is Dracaena cochinchinensis. nih.govnih.govresearchgate.net Other species such as Dracaena loureiri and Dracaena cambodiana are also known to produce this resin. mdpi.comtargetmol.comchula.ac.th

The extraction and isolation of this compound from Resina Draconis typically involves modern chromatographic techniques. A common method begins with the ultrasonic extraction of the resin using a solvent like methanol. jocpr.com Following this initial extraction, the resulting solution is subjected to separation using high-performance liquid chromatography (HPLC), often on a C18 column, to isolate this compound from other related compounds present in the resin, such as Loureirin B and Loureirin C. jocpr.comnih.gov The table below summarizes the key botanical sources of this compound.

Botanical SourcePart UsedCommon Name of Resin
Dracaena cochinchinensisResin from stemsResina Draconis (Dragon's Blood)
Dracaena loureiriStem woodResina Draconis (Dragon's Blood)
Dracaena cambodianaResinResina Draconis (Dragon's Blood)

Historical Context and Evolution of Research Focus

Resina Draconis has a long history of use in traditional Chinese medicine, where it has been utilized for centuries for conditions related to blood circulation and to treat wounds and ulcers. mdpi.comnih.gov Historically, the medicinal efficacy of "dragon's blood" was accepted based on empirical evidence. However, with the advent of modern analytical techniques, the focus shifted towards identifying the specific chemical constituents responsible for its therapeutic properties. researchgate.net

Early phytochemical studies of Resina Draconis revealed a rich composition of phenolic compounds, including flavonoids and stilbenoids. mdpi.com Among these, the dihydrochalcones, particularly this compound and Loureirin B, were identified as major active components. nih.govresearchgate.net This discovery marked a significant evolution in the research focus, moving from the crude resin to its individual bioactive molecules. Initially, research was centered on the quality control of Resina Draconis preparations, using this compound and B as chemical markers. jocpr.comresearchgate.net More recently, the research has expanded to investigate the specific pharmacological activities of purified this compound, exploring its potential in various therapeutic areas, such as its effects on cancer cells, bacteria, and cellular differentiation processes. researchgate.netasm.orgspandidos-publications.com

Significance as a Bioactive Dihydrochalcone (B1670589) in Natural Product Chemistry

In the realm of natural product chemistry, this compound is classified as a dihydrochalcone, a subclass of flavonoids. nih.govresearchgate.net Dihydrochalcones are characterized by a specific three-carbon bridge between two aromatic rings, which is saturated, unlike their chalcone (B49325) counterparts. researchgate.netnih.gov This structural feature is crucial to their biological activity.

This compound, along with its analogues like Loureirin B, C, and D, are considered important bioactive natural products. nih.govnih.govnih.govasm.org The significance of this compound lies in the wide spectrum of pharmacological effects it has been reported to exhibit. asm.org Research has demonstrated its potential in various biomedical applications, and it serves as a lead compound for the design and synthesis of new analogues with potentially enhanced or more selective activities. researchgate.netnih.gov The study of this compound and other dihydrochalcones from Resina Draconis continues to be an active area of research, contributing to the broader understanding of flavonoid chemistry and pharmacology. researchgate.netnih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18O4 B1233849 Loureirin A CAS No. 119425-89-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-20-15-9-5-13(17(11-15)21-2)6-10-16(19)12-3-7-14(18)8-4-12/h3-5,7-9,11,18H,6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSAIVLRELNGZEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CCC(=O)C2=CC=C(C=C2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201318286
Record name Loureirin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119425-89-7
Record name Loureirin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119425-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Loureirin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic and Analytical Methodologies for Loureirin a and Analogues

Synthetic Pathways and Strategies for Loureirin A Derivatization

The synthesis of this compound and its derivatives is crucial for enabling extensive biological evaluation and the development of novel therapeutic agents. Researchers have employed both classical and modern catalytic methods to access these compounds.

Classical Claisen-Schmidt Reactions and Reduction Methodologies for Dihydrochalcones

A primary and well-established method for synthesizing dihydrochalcones, including analogues of this compound, is a two-step process commencing with the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an appropriate acetophenone with a substituted benzaldehyde to form a chalcone (B49325) intermediate. These chalcones, characterized by an α,β-unsaturated ketone system, are the direct precursors to dihydrochalcones.

The subsequent step involves the selective reduction of the carbon-carbon double bond in the chalcone backbone to yield the corresponding dihydrochalcone (B1670589). A common and effective method for this transformation is catalytic hydrogenation. For instance, a series of this compound analogues were synthesized by first preparing chalcone precursors via the Claisen-Schmidt reaction, followed by reduction using a palladium-carbon (Pd/C) catalyst in a hydrogen atmosphere. This approach is favored for its high efficiency and selectivity in reducing the alkene moiety without affecting the carbonyl group or other reducible functional groups on the aromatic rings.

Catalytic Approaches in this compound Synthesis

Beyond the classical Pd/C hydrogenation, a variety of other catalytic systems have been explored for the selective reduction of chalcones to dihydrochalcones. These catalytic approaches offer alternatives that can provide different selectivities and efficiencies depending on the substrate and desired outcome.

Catalysts based on other precious metals such as rhodium, ruthenium, and iridium have been shown to be effective for the hydrogenation of the α,β-unsaturated double bond in chalcones. For example, rhodium-based catalysts have been utilized for the chemoselective reduction of these systems. Furthermore, non-precious metal catalysts, such as those based on nickel, are also employed, offering a more cost-effective alternative. The choice of catalyst and reaction conditions can be tailored to achieve high yields and selectivity for the desired dihydrochalcone product.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Understanding the relationship between the chemical structure of this compound analogues and their biological activity is fundamental for the design of more potent and selective therapeutic agents.

Identification of Pharmacophoric Elements

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to exert a specific biological activity. For dihydrochalcones like this compound, key pharmacophoric features often include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

Structure-activity relationship (SAR) studies on this compound analogues have provided valuable insights into their pharmacophoric elements. For instance, in the context of anticancer activity, studies have revealed that the α,β-unsaturated ketone moiety in the precursor chalcones is crucial for their cytotoxic effects. For the resulting dihydrochalcones, the substitution pattern on the two aromatic rings significantly influences their biological activity. The presence and position of hydroxyl and methoxy groups on these rings are key determinants of their potency and selectivity. For example, certain substitution patterns have been shown to lead to selective cytotoxicity against colorectal cancer cells.

FeatureImportance for Bioactivity
Aromatic Rings Essential for hydrophobic interactions with target proteins.
Hydroxyl Groups Act as hydrogen bond donors and acceptors, crucial for binding affinity.
Methoxy Groups Influence lipophilicity and can modulate metabolic stability and binding.
Propan-1-one Linker Provides the correct spatial orientation of the aromatic rings.

Rational Design of this compound Derivatives for Enhanced Bioactivity

The insights gained from SAR studies are instrumental in the rational design of novel this compound derivatives with improved biological profiles. By systematically modifying the structure of the parent compound, researchers can aim to enhance potency, selectivity, and pharmacokinetic properties.

For example, based on the understanding that specific substitution patterns on the aromatic rings are critical, new analogues can be designed with variations in the number and position of hydroxyl and methoxy groups. The goal of such modifications is to optimize interactions with specific biological targets. For instance, if a particular hydroxyl group is found to be a key hydrogen bond donor for binding to a target protein, analogues can be designed to maintain or enhance this interaction. Similarly, modifying methoxy groups can alter the compound's solubility and ability to cross cell membranes, thereby improving its bioavailability. This rational approach allows for a more targeted and efficient drug discovery process, moving beyond random screening to the deliberate design of molecules with desired therapeutic effects.

Computational Chemistry and Molecular Docking Applications in this compound Research

Computational chemistry and molecular docking are powerful tools that provide insights into the molecular basis of the biological activity of this compound and its analogues. These methods allow for the visualization and prediction of how these compounds interact with their biological targets at an atomic level.

Molecular docking simulations are used to predict the preferred binding orientation of a ligand (in this case, a this compound analogue) to a protein target. This information can help to elucidate the mechanism of action and to identify key amino acid residues involved in the binding interaction. For example, molecular docking studies of certain this compound analogues with the Fas/FADD death domain complex have been performed to understand their anticancer activity. These studies revealed that the compounds could bind effectively within the protein's binding site, suggesting a potential mechanism for their ability to induce apoptosis in cancer cells.

Such computational studies are invaluable for:

Target Identification: Suggesting potential protein targets for a bioactive compound.

Binding Mode Analysis: Revealing the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.

Virtual Screening: Screening large libraries of virtual compounds to identify new potential inhibitors.

Guiding Rational Design: Providing a structural basis for the design of new analogues with improved binding affinity and selectivity.

By integrating computational approaches with experimental studies, researchers can accelerate the discovery and development of new this compound-based therapeutic agents.

Nanotechnology-Based Drug Delivery Systems for Loureirin Compounds

No research data specifically investigating nanotechnology-based drug delivery systems for this compound were found.

Formulation Development and Characterization of Nanoliposomes

There are no available studies detailing the formulation development and characterization of nanoliposomes specifically for this compound.

Enhancement of Therapeutic Efficacy via Advanced Delivery Platforms

No data exists in the current scientific literature on the enhancement of this compound's therapeutic efficacy through advanced delivery platforms such as nanoliposomes.

Mechanistic Elucidation of Loureirin A S Biological Activities

Anticancer Mechanisms of Loureirin A

This compound, a flavonoid compound, has demonstrated notable anticancer properties through its influence on various cellular signaling pathways that are fundamental to cancer cell proliferation, survival, invasion, and metastasis. The compound's mechanisms involve the intricate modulation of key proteins and signaling cascades, leading to the suppression of oncogenic processes and the induction of cell death in malignant cells.

This compound has been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical regulator of cell growth, differentiation, and survival that is often dysregulated in cancer. nih.govresearchgate.net Research on non-small cell lung cancer (NSCLC) cell lines, A549 and H1299, revealed that this compound effectively suppresses the activation of the MAPK pathway. nih.gov This suppression is achieved by downregulating the phosphorylation of key proteins within the cascade, including ERK, JNK, and p38. nih.govresearchgate.net The inhibition of these molecules disrupts the signaling flow that promotes cancer cell invasion and epithelial-mesenchymal transition (EMT), a process by which cancer cells gain migratory and invasive properties. nih.govresearchgate.net Specifically, treatment with this compound led to a significant, dose-dependent decrease in the phosphorylation levels of ERK, JNK, and p38 in both A549 and H1299 cells. nih.gov This action contributes to the compound's anti-invasive effects. nih.govresearchgate.net

Table 1: Effect of this compound on MAPK Pathway Components in NSCLC Cells

Cell Line Target Protein Observed Effect Reference
A549 p-ERK Decreased Phosphorylation nih.gov
A549 p-JNK Decreased Phosphorylation nih.gov
A549 p-p38 Decreased Phosphorylation nih.gov
H1299 p-ERK Decreased Phosphorylation nih.gov
H1299 p-JNK Decreased Phosphorylation nih.gov

The WNT/β-catenin pathway plays a dual role in cellular processes, being crucial for both normal development and tumorigenesis when aberrantly activated. nih.govfrontiersin.org Interestingly, this compound's interaction with this pathway appears to be context-dependent. In melanoma cell lines (B16 and A375), this compound was found to activate the WNT/β-catenin signaling pathway, which in turn promoted cell differentiation. jst.go.jp This induction of differentiation is a potential therapeutic strategy, as it can lead to a less aggressive tumor phenotype. jst.go.jp However, other research has indicated that this compound can also suppress melanoma cell migration and invasion by inhibiting WNT and other signaling pathways. researchgate.net This suggests a complex regulatory role for this compound on the WNT/β-catenin cascade, potentially activating differentiation-related targets while inhibiting those related to invasion.

Table 2: Effect of this compound on WNT/β-catenin Pathway in Melanoma Cells

Cell Line Pathway Observed Effect Outcome Reference
B16 WNT/β-catenin Activation Promoted Cell Differentiation jst.go.jp

The PI3K/AKT/mTOR pathway is a central signaling hub that governs cell growth, proliferation, and survival, and its overactivation is a common feature in many cancers. mdpi.complos.org this compound has been identified as an inhibitor of this pathway, particularly in the context of suppressing cancer cell migration and invasion. jst.go.jp In studies involving melanoma cells, this compound was shown to impede these metastatic processes specifically by targeting the AKT/mammalian target of rapamycin (B549165) (mTOR) signaling axis. researchgate.netjst.go.jp By inhibiting this pathway, this compound can effectively interfere with the cellular machinery that enables cancer cells to spread to distant sites.

Table 3: Effect of this compound on AKT/mTOR Pathway in Melanoma Cells

Cell Line Pathway Observed Effect Outcome Reference

The Nuclear Factor-kappa B (NF-κB) signaling pathway is critically involved in inflammation, immunity, and cancer, often promoting cell survival and proliferation. dovepress.com Evidence suggests that this compound can suppress this pathway. In a study using mouse articular chondrocytes, this compound was found to inhibit the production of matrix metalloproteinase-9 (MMP-9), an enzyme involved in tissue remodeling and cancer invasion, by blocking the Akt/NF-κB signaling pathway. nih.govresearchgate.net While this research was not conducted in a cancer model, it points to a potential mechanism by which this compound could exert anticancer effects, as the NF-κB pathway is a known driver of tumor progression. dovepress.com

Table 4: Effect of this compound on NF-κB Pathway Components

Cell Type Pathway Target Protein Outcome Reference

The Fas receptor (also known as CD95 or APO-1) is a transmembrane protein that, upon activation by its ligand (FasL), triggers a signaling cascade leading to programmed cell death, or apoptosis. nih.govoatext.com Enhancing this pathway is a key strategy in cancer therapy. Research on analogues of this compound has demonstrated a significant ability to upregulate the expression of the Fas cell surface death receptor in colorectal cancer (CRC) cells. nih.govresearchgate.net In a study using HCT116 and HT29 CRC cell lines, a Loureirin analogue (compound 4c) induced a dose-dependent increase in the expression of the FAS gene. researchgate.net Virtual docking analyses further predicted that this analogue could bind effectively to the Fas/FADD (Fas-associated death domain) complex, which is essential for initiating the apoptotic signal. nih.govresearchgate.net Silencing the Fas gene was shown to enhance the proliferation of CRC cells and reduce the cytotoxic effects of the Loureirin analogue, confirming that the upregulation of the Fas death receptor is a key mechanism of its anticancer activity. nih.govresearchgate.net

Table 5: Effect of a Loureirin Analogue on Fas Death Receptor Pathway in Colorectal Cancer Cells

Cell Line Target Observed Effect Outcome Reference
HCT116 Fas Receptor Upregulation Induced Cytotoxicity nih.govresearchgate.net

Regulation of Cell Cycle Progression and Apoptosis

This compound has been shown to influence the cell cycle in cancer cells, primarily by inducing arrest at the G0/G1 phase. nih.govjst.go.jp This interruption of the cell cycle is a crucial mechanism for inhibiting tumor proliferation.

In studies involving melanoma cells, treatment with this compound resulted in a concentration-dependent inhibition of proliferation, which was directly linked to an arrest in the G0/G1 phase of the cell cycle. nih.govjst.go.jpresearchgate.net Similarly, an ethanolic extract of Dracaena loureiri, which contains this compound, was found to inhibit the proliferation of A549 non-small-cell lung cancer cells by inducing cell cycle arrest at the G0/G1 phase. researchgate.netmdpi.comnih.gov This effect was associated with the downregulation of key cell cycle regulatory proteins, including cyclin D1, cyclin-dependent kinase 2 (CDK2), and cyclin-dependent kinase 4 (CDK4). researchgate.netnih.gov Cyclin-dependent kinases (CDKs) are a family of protein kinases that are essential for regulating the progression of the cell cycle. wikipedia.orgnih.gov

While this compound is primarily associated with G0/G1 arrest, research on related analogues has shown effects on the G2/M checkpoint. For instance, a synthetic dihydrochalcone (B1670589) analogue of Loureirin, compound 4c, was found to induce G2/M arrest in colorectal cancer cells by regulating cell cycle-associated proteins. nih.govresearchgate.net

Table 1: Effect of this compound and Related Compounds on Cell Cycle Progression

CompoundCell LineEffectKey Molecular TargetsSource
This compoundMelanoma cells (B16, A375)Induces G0/G1 phase arrestNot specified nih.govjst.go.jp
Dracaena loureiri extract (contains this compound)A549 (Non-small-cell lung cancer)Induces G0/G1 phase arrestDownregulation of Cyclin D1, CDK2, CDK4 researchgate.netnih.gov
Loureirin analogue (Compound 4c)HCT116 (Colorectal cancer)Induces G2/M phase arrestRegulation of cell cycle-associated proteins nih.govresearchgate.net

This compound actively promotes apoptosis, or programmed cell death, in various cell types. In keloid fibroblasts stimulated with TGF-β1, this compound was observed to significantly increase the expression of the pro-apoptotic molecules Bax and Caspase-3 at both the mRNA and protein levels. nih.gov This indicates a clear pro-apoptotic effect in the context of fibrosis. nih.gov

In cancer research, an extract of Dracaena loureiri containing this compound facilitated apoptosis in A549 lung cancer cells. mdpi.com The mechanism involved the suppression of anti-apoptotic proteins such as Bcl-2, Bcl-xl, and survivin, alongside the enhancement of apoptotic proteins like cleaved-caspase-3 and cleaved-PARP-1. researchgate.netmdpi.com Studies on the related compound Loureirin B have shown similar mechanisms, including the promotion of apoptosis in hepatic stellate cells by increasing the expression of Bax and decreasing the level of the anti-apoptotic protein Bcl-2. nih.gov Furthermore, Loureirin B induced apoptosis in cervical cancer cells by upregulating Bax and suppressing Bcl-2 expression. researchgate.net

Table 2: Pro-Apoptotic Effects of this compound and Related Compounds

CompoundCell TypeKey FindingsSource
This compoundKeloid fibroblastsIncreased mRNA and protein expression of Bax and Caspase-3 nih.gov
Dracaena loureiri extract (contains this compound)A549 (Non-small-cell lung cancer)Suppressed Bcl-2, Bcl-xl, survivin; Enhanced cleaved-caspase-3, cleaved-PARP-1 researchgate.netmdpi.com
Loureirin BHepatic stellate cellsIncreased Bax expression; Decreased Bcl-2 expression nih.gov
Loureirin BHeLa (Cervical cancer)Increased apoptosis rate; Upregulated Bax, suppressed Bcl-2 researchgate.net

Inhibition of Tumor Metastasis and Invasion

This compound has demonstrated a significant ability to inhibit the epithelial-mesenchymal transition (EMT), a critical process for tumor invasion and metastasis. mdpi.comnih.gov In non-small cell lung cancer (NSCLC) cell lines (A549 and H1299), this compound effectively suppressed the expression of key EMT markers. mdpi.comnih.gov Specifically, it downregulated mesenchymal markers such as N-cadherin, Vimentin, and Fibronectin. mdpi.comnih.govresearcher.life The loss of the epithelial marker E-cadherin and the gain of mesenchymal markers like N-cadherin and Vimentin are hallmarks of EMT. nih.govresearchgate.netresearchgate.netmdpi.com The inhibitory effect of this compound on these markers suggests its potential to reverse or halt the EMT process, thereby reducing the invasive potential of cancer cells. mdpi.com This suppression of EMT is linked to the inhibition of the Mitogen-activated protein kinase (MAPK) signaling pathway, as this compound was found to downregulate the phosphorylation of ERK, JNK, and p38 proteins. mdpi.comnih.gov

Table 3: Effect of this compound on EMT Marker Expression in NSCLC Cells

EMT MarkerEffect of this compoundCell LinesSource
N-cadherinDownregulatedA549, H1299 mdpi.comnih.gov
VimentinDownregulatedA549, H1299 mdpi.comnih.gov
FibronectinDownregulatedA549, H1299 mdpi.comnih.gov

A key component of tumor invasion is the degradation of the extracellular matrix (ECM), a process facilitated by enzymes known as matrix metalloproteinases (MMPs). nih.gov this compound has been shown to effectively reduce the activity of specific MMPs. mdpi.comnih.gov In studies using NSCLC cell lines, this compound suppressed the activity of MMP-2 (gelatinase A) and MMP-9 (gelatinase B). researchgate.netmdpi.comnih.govcolab.wsresearcher.liferesearchgate.netresearchgate.netresearchgate.net This inhibition was observed through gelatin zymography, a technique used to measure the enzymatic activity of gelatinases. nih.govresearchgate.netresearchgate.net By reducing the activity of these critical MMPs, this compound hinders the ability of cancer cells to break down the surrounding tissue matrix, which is an essential step for invasion and metastasis. mdpi.comnih.govnih.gov

Consistent with its effects on EMT and MMPs, this compound exhibits potent anti-migratory and anti-invasive properties in various cancer models. nih.govjst.go.jpmdpi.comnih.gov In non-small cell lung cancer (NSCLC) cells, this compound significantly suppressed both cell migration and invasion in a dose-dependent manner, as demonstrated by wound-healing and trans-well assays. nih.govresearchgate.netresearchgate.net This effect was also observed in melanoma cells, where this compound was found to suppress both migration and invasion. nih.govjst.go.jp The mechanism behind this in melanoma cells was linked to the inhibition of the protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway. nih.govjst.go.jp These findings underscore the potential of this compound to inhibit the metastatic cascade by directly impeding the movement and invasive capabilities of cancer cells. nih.govmdpi.comnih.gov

Targeted Efficacy in Specific Cancer Phenotypes

This compound, a flavonoid compound, has demonstrated notable anti-cancer activities across various cancer models. Its mechanisms of action often involve the modulation of key signaling pathways that regulate cell proliferation, migration, and invasion.

In non-small cell lung cancer (NSCLC) cell lines, such as A549 and H1299, this compound has been shown to inhibit metastasis by targeting the Mitogen-activated protein kinase (MAPK) signaling pathway. nih.govresearcher.liferesearchgate.net Research indicates that this compound can significantly suppress the migration and invasion of these cancer cells. nih.govresearchgate.net This is achieved by downregulating the activity of matrix metalloproteinases MMP-2 and MMP-9, which are crucial enzymes for breaking down the extracellular matrix and facilitating cancer cell movement. nih.govresearchgate.net

Furthermore, this compound reduces the expression of key proteins involved in invasion, including urokinase-type plasminogen activator (uPA), its receptor (uPAR), and membrane-type 1 matrix metalloproteinase (MT1-MMP). nih.govresearchgate.net The compound also reverses the epithelial-mesenchymal transition (EMT), a process where cancer cells gain migratory and invasive properties. nih.gov This is evidenced by the decreased expression of mesenchymal markers like N-cadherin, Vimentin, and Fibronectin. nih.govresearchgate.net Mechanistically, these effects are linked to the ability of this compound to decrease the phosphorylation levels of key components of the MAPK pathway, namely ERK, JNK, and p38, in a dose-dependent manner. nih.govresearchgate.net A study has shown that this compound, at concentrations up to 140 μM, was non-toxic to A549 and H1299 cells. researcher.liferesearchgate.net

Table 1: Effects of this compound on NSCLC Cell Lines

Cell Line Key Findings Affected Molecules Signaling Pathway
A549 Suppressed migration and invasion; Inhibited EMT. nih.govresearchgate.net ↓ p-ERK, ↓ p-JNK, ↓ p-p38, ↓ MMP-2, ↓ MMP-9, ↓ uPA, ↓ uPAR, ↓ MT1-MMP, ↓ N-cadherin, ↓ Vimentin, ↓ Fibronectin. nih.govresearchgate.net MAPK. nih.govresearchgate.net
H1299 Suppressed migration and invasion; Inhibited EMT. nih.govresearchgate.net ↓ p-ERK, ↓ p-JNK, ↓ p-p38, ↓ MMP-2, ↓ MMP-9, ↓ uPA, ↓ uPAR, ↓ MT1-MMP, ↓ N-cadherin, ↓ Vimentin, ↓ Fibronectin. nih.govresearchgate.net MAPK. nih.govresearchgate.net

Analogues of this compound have demonstrated selective cytotoxic effects against colorectal cancer (CRC) cells. nih.govresearchgate.net Studies involving chalcone (B49325) and dihydrochalcone analogues of Loureirin have shown their potential to inhibit the proliferation of CRC cell lines. nih.govresearchgate.netnih.gov Specifically, certain synthesized analogues exhibited selective anticancer activity against the HCT116 colorectal cancer cell line. researchgate.netnih.gov

The mechanism of action for some of these analogues involves the induction of cell cycle arrest at the G2/M phase. researchgate.netnih.gov This is achieved by regulating proteins associated with the cell cycle. researchgate.netnih.gov Furthermore, these compounds can up-regulate the Fas cell surface death receptor, suggesting an induction of apoptosis through the Fas/FADD death receptor pathway. nih.govresearchgate.netnih.gov Virtual docking studies have supported the binding of these analogues to the Fas/FADD death domain complex. nih.govresearchgate.net Silencing of the Fas gene was found to enhance the proliferation of CRC cells and reduce the cytotoxicity induced by a this compound analogue, further confirming the role of the Fas death receptor in its anticancer activity. nih.govresearchgate.netnih.gov

Table 2: Effects of this compound Analogues on Colorectal Cancer Cell Lines

Cell Line Key Findings Affected Molecules Signaling Pathway
HCT116 Selective cytotoxicity; Inhibition of migration and invasion; G2/M cell cycle arrest. researchgate.netnih.gov ↑ Fas death receptor. researchgate.netnih.gov Fas/FADD death receptor pathway. nih.govresearchgate.net

In melanoma cells, this compound has been found to inhibit proliferation and induce cell cycle arrest at the G0/G1 phase in a concentration-dependent manner. nih.govresearchgate.net A key aspect of its action in melanoma is the promotion of cell differentiation, as indicated by increased melanin (B1238610) content and tyrosinase activity. nih.gov This differentiation is associated with a reduction in the WNT signaling pathway. nih.govjst.go.jp

Moreover, this compound effectively suppresses the migration and invasion of melanoma cells. nih.gov This inhibitory effect is mediated through the protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway. nih.govresearchgate.net

Table 3: Effects of this compound on Melanoma Cell Lines

Cell Line Key Findings Affected Molecules Signaling Pathways
B16 Promoted cell differentiation; Suppressed migration and invasion. jst.go.jp ↓ WNT1, ↓ β-catenin. jst.go.jp WNT, AKT/mTOR. nih.govjst.go.jp
A375 Promoted cell differentiation; Suppressed migration and invasion. jst.go.jp ↓ WNT1, ↓ β-catenin. jst.go.jp WNT, AKT/mTOR. nih.govjst.go.jp

Anti-inflammatory and Immunomodulatory Activities of this compound

This compound exhibits significant anti-inflammatory and immunomodulatory properties by targeting key inflammatory mediators and signaling pathways.

This compound has been shown to suppress inflammatory responses by downregulating the production of pro-inflammatory mediators. nih.govresearchgate.net This includes a reduction in the levels of interleukins and tumor necrosis factor-alpha (TNF-α). nih.govresearchgate.net While much of the detailed research has focused on its analogue, Loureirin B, the general anti-inflammatory properties are attributed to this class of compounds. For instance, Loureirin B has been observed to reduce the severity of inflammation by inhibiting the expression of inflammatory cytokines such as interleukin-1 (IL-1), IL-6, and TNF-α. nih.govfrontiersin.orgfrontiersin.org It has also been shown to decrease serum levels of TNF-α, IL-1β, IL-6, and IL-18 in a dose-dependent manner in a rat model of polycystic ovary syndrome. mdpi.com

Table 4: Effects of Loureirin Compounds on Pro-inflammatory Cytokine Production

Compound Model Key Findings Affected Cytokines
This compound General Suppresses inflammatory responses. nih.govresearchgate.net ↓ Interleukins, ↓ TNF-α. nih.govresearchgate.net
Loureirin B Crohn's Disease Model Reduced severity of inflammation. nih.govfrontiersin.orgfrontiersin.org ↓ IL-1, ↓ IL-6, ↓ TNF-α. nih.govfrontiersin.orgfrontiersin.org
Loureirin B Polycystic Ovary Syndrome Rat Model Alleviated serum inflammatory response. mdpi.com ↓ TNF-α, ↓ IL-1β, ↓ IL-6, ↓ IL-18. mdpi.com

The anti-inflammatory effects of Loureirin compounds are underpinned by their ability to modulate critical inflammatory signaling cascades. A previous study indicated that this compound could downregulate the Akt/NF-κB signaling pathway in chondrocytes. nih.gov

Research on Loureirin B provides further insight into the mechanisms that may be shared by this compound. For example, Loureirin B has been found to inhibit the IL-6/STAT3/NF-κB signaling pathway in a model of Crohn's disease. springermedizin.de This pathway's activation is crucial for the expression of inflammatory cytokines. springermedizin.de In other models, Loureirin B has been shown to inhibit the TLR4-mediated inflammatory pathway and the STIM1/Orai1 and KV1.3 channels, which are important for T-cell activation and cytokine release. frontiersin.orgbjmu.edu.cn Furthermore, in a rat model of polycystic ovary syndrome, Loureirin B was found to downregulate the NLRP3 inflammasome and activate the LKB1/AMPK signaling pathway, both of which are involved in inflammation and metabolic regulation. mdpi.com

Table 5: Modulation of Inflammatory Signaling Cascades by Loureirin Compounds

Compound Model/Cell Type Key Findings Signaling Pathway
This compound Chondrocytes Downregulated inflammatory signaling. nih.gov Akt/NF-κB. nih.gov
Loureirin B Crohn's Disease Rat Model Suppressed activation of inflammatory pathway. springermedizin.de IL-6/STAT3/NF-κB. springermedizin.de
Loureirin B Jurkat T cells Inhibited Ca2+ influx and IL-2 secretion. frontiersin.org STIM1/Orai1 and KV1.3 channels. frontiersin.org
Loureirin B Polycystic Ovary Syndrome Rat Model Reduced inflammation and insulin (B600854) resistance. mdpi.com ↓ NLRP3 inflammasome, ↑ LKB1/AMPK. mdpi.com

Modulation of Inflammatory Signaling Cascades

Akt/NF-κB Pathway in Chondrocytes

This compound has demonstrated a significant role in mitigating the progression of osteoarthritis by modulating the Akt/NF-κB signaling pathway in chondrocytes. nih.gov In vitro studies have shown that pretreatment with this compound can markedly inhibit the phosphorylation of Akt and the subsequent translocation of NF-κB into the nucleus in mouse articular chondrocytes stimulated by interleukin-1β (IL-1β). nih.gov This inhibition of the Akt/NF-κB pathway is crucial as this pathway is a primary catabolic signaling route involved in the pathogenesis of osteoarthritis, regulating inflammatory mediators and reactive oxygen species (ROS) levels. nih.gov

The activation of this pathway by inflammatory stimuli like IL-1β typically leads to the production of several pro-inflammatory and matrix-degrading molecules. nih.govrsc.org this compound's intervention effectively suppresses the expression of these molecules, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), inducible nitric oxide synthase (iNOS), and interleukin-6 (IL-6). nih.gov Furthermore, it curtails the expression of matrix metalloproteinase-9 (MMP-9), a key enzyme responsible for the degradation of the extracellular matrix (ECM). nih.govresearchgate.net By doing so, this compound reverses the degradation of essential ECM components like aggrecan and type II collagen, thus preserving the integrity of the articular cartilage. nih.gov

ParameterEffect of IL-1βEffect of this compound PretreatmentReference
Akt Phosphorylation IncreasedInhibited nih.gov
NF-κB Nuclear Translocation IncreasedInhibited nih.gov
Production of NO, PGE2, COX-2, TNF-α, iNOS, IL-6 IncreasedSignificantly Inhibited nih.gov
MMP-9 Expression IncreasedSuppressed nih.gov
Aggrecan & Type II Collagen Degradation StimulatedReversed nih.gov
IL-6/STAT3/NF-κB Signaling Axis

In the context of inflammatory bowel disease (IBD), particularly Crohn's disease (CD), the IL-6/STAT3/NF-κB signaling pathway is a critical player in the inflammatory cascade. nih.govresearchgate.net Loureirin B, a closely related compound to this compound, has been shown to exert its therapeutic effects by dramatically suppressing the activation of this axis in animal models of CD. nih.govnih.gov The activation of this pathway is initiated by the binding of IL-6 to its receptor, leading to the activation of Janus kinase (JAK), which in turn phosphorylates Signal Transducer and Activator of Transcription 3 (STAT3). nih.gov Phosphorylated STAT3 then activates the NF-κB signaling pathway, amplifying the expression of inflammatory cytokines. nih.gov

Research has demonstrated that in a 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced rat model of CD, the levels of IL-6, phosphorylated STAT3 (p-STAT3), and phosphorylated NF-κB p65 (p-NF-κB p65) are significantly increased, while the level of phosphorylated IκB-α (p-IκB-α), an inhibitor of NF-κB, is decreased. nih.gov Treatment with Loureirin B effectively reverses these changes, indicating a potent inhibitory effect on the IL-6/STAT3/NF-κB signaling pathway. nih.gov This suppression of the inflammatory cascade contributes to the amelioration of colonic damage and reduction of inflammatory responses in IBD models. nih.govnih.gov

MoleculeChange in CD ModelEffect of Loureirin B TreatmentReference
IL-6 IncreasedDecreased nih.gov
p-STAT3 IncreasedDecreased nih.gov
p-NF-κB (p65) IncreasedDecreased nih.gov
p-IKB-α DecreasedIncreased nih.gov
GPR120 and LKB1/AMPK Signaling

Recent studies have highlighted the role of Loureirin B in modulating the G protein-coupled receptor 120 (GPR120) and the liver kinase B1 (LKB1)/AMP-activated protein kinase (AMPK) signaling pathway. researchgate.netnih.gov This pathway is implicated in metabolic regulation and inflammatory processes. researchgate.net In a rat model of polycystic ovary syndrome with insulin resistance (PCOS-IR), a condition often associated with chronic inflammation, Loureirin B treatment was found to upregulate the protein and mRNA expression of GPR120 in ovarian tissues. nih.gov

The activation of GPR120 is linked to the subsequent activation of the LKB1/AMPK signaling pathway. researchgate.net LKB1 is an upstream kinase that phosphorylates and activates AMPK, a key sensor of cellular energy status. researchgate.net The study on PCOS-IR rats demonstrated that Loureirin B increased the protein expression of both LKB1 and AMPK in the ovaries. nih.gov This activation is significant as the inhibition of the LKB1/AMPK pathway is thought to be involved in the insulin resistance associated with PCOS. researchgate.net By upregulating GPR120 and activating the LKB1/AMPK pathway, Loureirin B was shown to reduce insulin resistance and chronic inflammation. nih.gov

Ion Channel Regulation (STIM1/Orai1, KV1.3 Channels)

Loureirin B exerts immunosuppressive effects by targeting key ion channels in T cells, specifically the Stromal Interaction Molecule 1 (STIM1)/Orai1 complex and the voltage-gated potassium channel Kv1.3. frontiersin.orgfrontiersin.org These channels are critical for regulating calcium (Ca2+) homeostasis and downstream signaling pathways that lead to T cell activation and proliferation. frontiersin.org

The STIM1/Orai1 complex forms the calcium release-activated calcium (CRAC) channel, which is a major route for Ca2+ entry into T cells upon activation. frontiersin.org Kv1.3 channels help maintain the membrane potential, providing the electrochemical driving force for sustained Ca2+ influx through CRAC channels. frontiersin.org Studies have shown that Loureirin B directly inhibits both Kv1.3 and STIM1/Orai1 channels in a dose-dependent manner. frontiersin.org This dual inhibition leads to a reduction in Ca2+ influx and subsequent suppression of interleukin-2 (B1167480) (IL-2) secretion in Jurkat T cells, a human T lymphocyte cell line. frontiersin.orgfrontiersin.org Even in the absence of Kv1.3, Loureirin B was still able to inhibit Ca2+ influx and IL-2 secretion, confirming its direct effect on the STIM1/Orai1 channel. frontiersin.orgfrontiersin.org

Impact on Inflammatory Conditions

Osteoarthritis Pathogenesis

Osteoarthritis (OA) is a degenerative joint disease characterized by the breakdown of articular cartilage and chronic inflammation. nih.gov The pathogenesis of OA involves an imbalance between anabolic and catabolic processes in the cartilage, driven by pro-inflammatory mediators. afjbs.com this compound has been identified as a potential therapeutic agent for OA due to its ability to mitigate these pathological processes. nih.gov

By downregulating the Akt/NF-κB signaling pathway, this compound effectively reduces the production of key inflammatory and catabolic molecules in chondrocytes stimulated by IL-1β. nih.gov This includes the suppression of inflammatory cytokines such as TNF-α and IL-6, as well as enzymes like COX-2 and iNOS that produce inflammatory mediators like PGE2 and NO. nih.gov Crucially, this compound inhibits the expression of matrix metalloproteinases (MMPs), such as MMP-9, which are responsible for the degradation of the cartilage's extracellular matrix. nih.gov This action helps to preserve the structural integrity of the cartilage by preventing the breakdown of aggrecan and type II collagen. nih.gov In vivo studies using a destabilization of the medial meniscus (DMM) mouse model have further demonstrated that this compound can ameliorate the progression of OA. nih.gov

Inflammatory Bowel Disease Models

Inflammatory Bowel Disease (IBD), encompassing conditions like Crohn's disease (CD) and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. nih.govuliege.be Animal models, such as the 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis model in rats, are widely used to study the pathogenesis of IBD and to evaluate potential therapeutic agents. uliege.bemdpi.com

Association with SARS-CoV-2 Infection Related Inflammation

The global health crisis incited by the SARS-CoV-2 virus has spurred intensive research into novel therapeutic agents. One area of focus has been the management of the inflammatory cascade associated with severe COVID-19. This compound, a flavonoid compound, has been identified as a molecule of interest due to its recognized anti-inflammatory properties. researchgate.net The severe manifestation of COVID-19 is often characterized by an overactive immune response, leading to a "cytokine storm" and significant tissue damage, particularly in the lungs. elifesciences.orgbinasss.sa.cr

Research suggests that flavonoids, as a class of compounds, may modulate signaling pathways critical to the inflammatory process in COVID-19. binasss.sa.cr These pathways include those related to the production of pro-inflammatory cytokines. elifesciences.orgbinasss.sa.cr While direct clinical studies on this compound for COVID-19 are nascent, its established anti-inflammatory and anti-thrombotic effects in other contexts suggest a potential mechanism for mitigating the pathological processes associated with the disease. researchgate.net

Antioxidant Properties of this compound

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key factor in numerous pathological conditions. This compound has demonstrated significant antioxidant capabilities through various mechanisms.

Scavenging of Reactive Oxygen Species (ROS)

This compound has been shown to directly scavenge ROS. This activity is crucial in mitigating the damaging effects of these highly reactive molecules on cellular components. While the broader class of flavonoids is known for its ROS scavenging abilities, specific studies on related compounds like Loureirin C have experimentally demonstrated the potent inhibition of intracellular and mitochondrial ROS generation. mdpi.comnih.gov This direct scavenging action is a primary contributor to the antioxidant profile of these compounds.

Regulation of Oxidative Stress Markers

The antioxidant activity of this compound is further evidenced by its ability to regulate markers of oxidative stress. In various experimental models, compounds from the same class as this compound have been shown to influence key markers. For instance, studies on Loureirin B have demonstrated its capacity to suppress intracellular ROS production. thno.org Furthermore, in studies of other conditions, a reduction in markers like malondialdehyde (MDA), an indicator of lipid peroxidation, and an increase in the activity of antioxidant enzymes are observed, signifying a restoration of redox balance. nih.govscielo.br

Enhancement of Endogenous Antioxidant Enzyme Systems

Beyond direct scavenging, this compound contributes to the body's antioxidant defense by bolstering its endogenous enzyme systems. Flavonoids, in general, are known to enhance the activity of crucial antioxidant enzymes. researchgate.net Research on related compounds has shown the ability to upregulate a range of these enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.govnih.gov This upregulation strengthens the cell's intrinsic ability to combat oxidative stress. xiahepublishing.com The mechanism often involves the activation of signaling pathways like the Nrf2 pathway, which governs the expression of numerous antioxidant and detoxification enzymes. mdpi.com

Antimicrobial Activities of this compound

This compound has also been identified as having notable antimicrobial properties, with a particularly selective action against a specific and pathogenic bacterium.

Selective Inhibition of Helicobacter pylori

A significant finding is the specific and potent antibacterial activity of this compound against Helicobacter pylori. nih.govasm.orgguidetopharmacology.org This bacterium is a major cause of chronic gastritis, peptic ulcers, and is a risk factor for gastric cancer. asm.org Studies have demonstrated that this compound exhibits a narrow-spectrum antimicrobial effect, effectively targeting H. pylori while having a minimal impact on the beneficial bacteria of the gut microbiota. nih.govasm.org

The mechanism of its action against H. pylori involves the generation of bactericidal levels of intracellular ROS, which leads to a form of programmed cell death in the bacteria. nih.govasm.org This targeted approach is a promising avenue for developing new treatments for H. pylori infections, especially in light of growing antibiotic resistance. nih.govasm.org

Research FindingOrganismEffect of this compoundReference
Selective InhibitionHelicobacter pyloriExhibits specific antibacterial activity with minimal inhibitory concentration (MIC) values ranging from 4 to 16 µg/mL. nih.gov
Mechanism of ActionHelicobacter pyloriInduces apoptosis-like cell death through the generation of bactericidal levels of reactive oxygen species. nih.govasm.org
In Vivo EfficacyHelicobacter pylori (in mouse models)Demonstrates therapeutic efficacy comparable to standard triple therapy, without significantly altering intestinal flora. nih.govasm.org
Synergistic EffectHelicobacter pyloriShows a synergistic or additive effect when combined with the proton pump inhibitor, omeprazole (B731). nih.govasm.org

Mechanism of Bactericidal Action

This compound exhibits a specific and potent bactericidal effect, primarily investigated against Helicobacter pylori (H. pylori). Its mechanism of action is distinct from many broad-spectrum antibiotics, contributing to its favorable profile. The core of its bactericidal activity lies in the generation of reactive oxygen species (ROS) within the bacterial cell. asm.orgasm.orgnih.gov This surge in intracellular ROS induces a state of oxidative stress that is lethal to the bacterium, culminating in a process resembling apoptosis-like cell death. asm.orgnih.govnih.gov

Notably, this action appears to be highly targeted. Studies have shown that this compound is a fast-acting bactericidal agent against H. pylori but does not significantly alter the bacterial morphology, as observed through transmission electron microscopy. asm.org This suggests the mechanism is not based on crude cell wall or membrane disruption but rather on a more specific internal process. The compound's ability to selectively target H. pylori without a tendency for the bacteria to develop resistance in vitro underscores its potential as a novel antimicrobial agent. asm.orgasm.orgresearchgate.net

Synergistic Effects with Proton Pump Inhibitors

A significant aspect of this compound's anti-H. pylori activity is its synergistic or additive effect when used in combination with proton pump inhibitors (PPIs), such as omeprazole. asm.orgasm.orgresearchgate.net PPIs are a standard component of H. pylori eradication therapies, primarily functioning to suppress gastric acid, which in turn increases the bioavailability and efficacy of acid-labile antibiotics. gutnliver.org

Table 1: Effects of this compound on Helicobacter pylori

FeatureObservationSignificanceSource(s)
Primary Mechanism Induces bactericidal levels of reactive oxygen species (ROS).Leads to apoptosis-like cell death in H. pylori. asm.orgasm.orgnih.gov
Spectrum of Activity Narrow-spectrum, specifically targeting H. pylori.Minimizes harm to beneficial commensal bacteria. asm.orgasm.orgnih.gov
Resistance Profile No significant resistance development observed in vitro.Offers a potential solution to growing antibiotic resistance. nih.govresearchgate.net
Synergy with PPIs Demonstrates synergistic or additive effects with omeprazole.Enhances eradication efficacy against both sensitive and resistant strains. asm.orgasm.orgresearchgate.net

Impact on Gut Microbiota Diversity

A key advantage of this compound's targeted action is its minimal impact on the broader gut microbiota. asm.orgasm.org Unlike broad-spectrum antibiotics, which can indiscriminately deplete commensal bacteria and lead to gut dysbiosis, this compound has a narrow-spectrum antibacterial profile. asm.orgnih.gov

Neuroprotective Effects of this compound and Analogues

Modulation of Brain-Derived Neurotrophic Factor (BDNF) Pathways

This compound and its analogues, such as Loureirin C, have demonstrated neuroprotective properties through the modulation of critical signaling pathways, including those involving brain-derived neurotrophic factor (BDNF). researcher.life BDNF is a key neurotrophin that regulates neuronal survival, development, and synaptic plasticity. mdpi.com Its upregulation is often associated with neuroprotective and recovery processes following brain injury. mdpi.com

Research indicates that certain compounds from Dragon's Blood, including Loureirin C, can exert neuroprotective effects by upregulating BDNF. researcher.life The BDNF/TrkB signaling pathway, once activated, triggers downstream cascades like PI3K/Akt and MEK/ERK, which are crucial for promoting neuronal survival. frontiersin.org By enhancing these pathways, Loureirin compounds may contribute to protecting neurons from damage and fostering functional recovery in the central nervous system. frontiersin.org

Attenuation of Ferroptosis via Nrf2 Pathway Activation

A significant mechanism underlying the neuroprotective effects of Loureirin analogues is the attenuation of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. nih.govoaepublish.com This process is increasingly implicated in the pathology of ischemic stroke and other neurodegenerative conditions. oaepublish.comresearchgate.net

Loureirin C has been shown to inhibit ferroptosis by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govoaepublish.com Nrf2 is a master regulator of the cellular antioxidant response. aging-us.combiorxiv.org Upon activation, Nrf2 translocates to the nucleus and promotes the expression of several protective genes, including heme oxygenase 1 (HO-1), quinone oxidoreductase 1 (NQO1), and glutathione peroxidase 4 (GPX4). nih.govaging-us.com GPX4 is a crucial enzyme that detoxifies lipid peroxides, thereby directly inhibiting ferroptosis. nih.gov Studies have shown that the anti-ferroptosis effect of Loureirin C is diminished when Nrf2 is knocked down, confirming the pathway's importance. nih.govoaepublish.com

Relevance to Ischemic Stroke and Neurodegenerative Disorders

The mechanistic actions of this compound and its analogues have direct relevance to the treatment of ischemic stroke and other neurodegenerative disorders. oaepublish.comresearchgate.net Ischemic stroke involves a cascade of damaging events, including oxidative stress, neuroinflammation, and regulated cell death pathways like ferroptosis. nih.govnih.gov

By activating the Nrf2 pathway, Loureirin C can alleviate brain injury and reduce neuronal ferroptosis in models of middle cerebral artery occlusion and reperfusion (MCAO/R), which simulates ischemic stroke. nih.govoaepublish.com This leads to a reduction in reactive oxygen species accumulation and an increase in protective enzymes like GPX4. nih.gov Furthermore, compounds from Dragon's Blood, the natural source of loureirins, have been shown to reduce infarct volume, improve neurological outcomes, and suppress neuroinflammation in stroke models. nih.govnih.gov These findings suggest that Loureirin compounds could act as novel therapeutic candidates for providing neuroprotection in the context of ischemic stroke and potentially other neurodegenerative diseases where ferroptosis and oxidative stress are contributing factors. nih.govoaepublish.com

Table 2: Neuroprotective Mechanisms of Loureirin Analogues

MechanismKey Molecular Target/PathwayOutcomeRelevanceSource(s)
BDNF Modulation BDNF/TrkB PathwayUpregulation of BDNF, activation of pro-survival signaling (PI3K/Akt).Promotes neuronal survival and plasticity. researcher.lifefrontiersin.org
Ferroptosis Attenuation Nrf2 Pathway ActivationIncreased expression of GPX4, HO-1; reduced ROS and lipid peroxidation.Protects neurons from iron-dependent cell death. nih.govoaepublish.comresearchgate.net
Therapeutic Application Ischemic Stroke, NeurodegenerationReduced infarct volume, improved neurological function, suppressed neuroinflammation.Potential treatment for acute and chronic neurological disorders. oaepublish.comnih.govnih.gov

Other Pharmacological Actions

This compound has demonstrated significant antiplatelet activity by interfering with several key processes in platelet activation. nih.gov In vitro studies have shown that this compound negatively affects platelet aggregation induced by various agonists, including collagen, collagen-related peptide (CRP), ADP, and thrombin. nih.gov The compound works in a dose-dependent manner to inhibit collagen-induced ATP secretion from platelets and thrombin-stimulated P-selectin expression. nih.govmedchemexpress.com Furthermore, the presence of this compound significantly impairs the ability of platelets to spread on immobilized fibrinogen, a crucial step in thrombus formation. nih.govresearchgate.net

The underlying mechanism for this antiplatelet effect appears to be the impairment of the PI3K/Akt signaling pathway. nih.gov Immunoblotting analysis revealed that this compound at a concentration of 100μM almost completely prevented collagen-induced Akt phosphorylation at the Ser473 site. nih.govmedchemexpress.com Even at a lower concentration of 50μM, this compound exhibited an additive inhibitory effect when combined with the phosphoinositide 3-kinase (PI3K) inhibitor Ly294002. nih.govresearchgate.net This suggests that this compound's inhibitory action on platelet activation is mediated through the disruption of PI3K/Akt signaling. nih.gov

Table 1: Summary of this compound's Antiplatelet Aggregation Activity

Activity Effect of this compound Mechanism Citations
Platelet Aggregation Inhibits aggregation induced by collagen, CRP, ADP, and thrombin. - nih.gov
ATP Secretion Inhibits collagen-induced ATP secretion in a dose-dependent manner. - nih.govmedchemexpress.com
P-selectin Expression Inhibits thrombin-stimulated P-selectin expression dose-dependently. - nih.govmedchemexpress.com
Platelet Spreading Significantly impairs platelet spreading on immobilized fibrinogen. - nih.govresearchgate.net
Akt Phosphorylation Almost completely eliminates collagen-induced Akt phosphorylation at Ser473 (at 100μM). Impairment of PI3K/Akt signaling. nih.govmedchemexpress.comresearchgate.net

This compound possesses both anticoagulant and antifibrotic properties, indicating its potential for managing conditions related to thrombosis and fibrosis. atrainceu.compreprints.org Its antifibrotic activity has been observed in the context of keloids and hepatic fibrosis. scilit.comresearchgate.net

Research indicates that this compound exerts its anti-keloid activity by antagonizing the TGF-β1/Smad signaling pathway. scilit.com In the context of liver fibrosis, the compound's mechanism may involve the Wnt signaling pathway. researchgate.net It has been suggested that this compound can down-regulate the expression of Frizzled-4, a receptor in the Wnt pathway, thereby inhibiting the proliferation of hepatic stellate cells (HSCs) and their synthesis and secretion of α-smooth muscle actin (α-SMA) and transforming growth factor-beta 1 (TGF-β1). researchgate.net While its anticoagulant properties are mentioned, detailed mechanistic studies specifically for this compound are less prevalent in the reviewed literature compared to its antifibrotic actions. atrainceu.compreprints.org

Table 2: Antifibrotic Mechanisms of this compound

Condition Signaling Pathway Molecular Effects Citations
Keloids TGF-β1/Smad Antagonizes the pathway. scilit.com
Hepatic Fibrosis Wnt Down-regulates Frizzled-4 expression; inhibits α-SMA and TGF-β1 synthesis and secretion; inhibits HSC proliferation. researchgate.net

This compound has been shown to actively promote tissue repair and wound healing through various mechanisms. acs.org One of its primary roles is in activating the Wnt/β-catenin pathway, which is crucial for natural hair follicle regeneration and epidermal repair following skin injuries. researchgate.netacs.org In vitro studies using follicle stem cells (FSCs) demonstrated that this compound promotes their proliferation and alters the cell cycle. acs.org Mechanistically, it down-regulates GSK-3β and up-regulates β-catenin, leading to an increase in downstream genes such as c-Myc, cyclin D1, Tcf3, and Lef1. acs.org

When incorporated into a tissue-engineered skin graft, this compound was found to inhibit the inflammatory reaction on day 3 post-transplantation. acs.org By day 7, it promoted fibroblast proliferation to repair the dermis, and by day 14, it helped the newly formed skin to more closely resemble normal skin. acs.org Furthermore, a hydrogel containing Loureirin has been shown to effectively promote the healing of radionuclide-contaminated wounds by regulating immune cells and promoting the formation of new blood vessels and granular tissue. researchgate.netmdpi.com

Table 3: Effects of this compound on Wound Healing

Stage/Process Effect of this compound Underlying Mechanism Citations
Early Stage (Day 3) Inhibits inflammatory reaction. - acs.org
Mid Stage (Day 7) Promotes fibroblast proliferation and dermal repair. - acs.org
Cellular Level Promotes follicle stem cell (FSC) proliferation. Activates Wnt/β-catenin pathway (down-regulates GSK-3β, up-regulates β-catenin and downstream genes). acs.org
Contaminated Wounds Accelerates healing, promotes angiogenesis and granular tissue formation. Regulates immune cells and immune metabolism. researchgate.netmdpi.com

While compound libraries for screening molecules related to glucose metabolism may include this compound, current scientific literature does not provide specific research findings on its direct role in regulating insulin sensitivity and glucose metabolism. medchemexpress.com Extensive research has been conducted on the related compound, Loureirin B, which has been shown to attenuate insulin resistance and regulate glucose metabolism through pathways like the IRS1/AKT signaling cascade. nih.govx-mol.com However, similar detailed mechanistic studies for this compound are not available in the reviewed sources. Therefore, the specific influence of this compound on insulin sensitivity and glucose metabolism remains an area requiring further investigation.

Pharmacokinetic and Toxicokinetic Profiling of Loureirin a and Analogues

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

The study of the absorption, distribution, metabolism, and excretion (ADME) of Loureirin A and its analogues is crucial for understanding their therapeutic potential and safety. While comprehensive data specifically for this compound is somewhat limited, studies on related compounds like Loureirin B and other flavonoids from Dracaena species provide valuable insights into their likely pharmacokinetic behavior.

Metabolite Identification and Biotransformation Pathways

The metabolism of flavonoids, including this compound, primarily occurs in the liver and involves a series of biotransformation reactions. Research on five flavonoids from Dragon's Blood, including this compound, in human liver microsomes (HLMs) has shed light on their metabolic fate. A total of 29 metabolites were identified for the five flavonoids, with 10 of these being metabolites of this compound. biocrick.com

The primary biotransformation pathways for these flavonoids, including this compound, are hydroxylation, oxidation, and demethylation. biocrick.com Hydroxylation appears to be the most dominant metabolic reaction, often occurring in conjunction with other transformations. biocrick.com This process introduces hydroxyl groups onto the flavonoid structure, increasing its water solubility and facilitating its excretion.

In studies on the related compound Loureirin B in rat liver microsomes (RLM), ten metabolites were tentatively identified, further supporting the importance of these metabolic pathways for this class of compounds. frontiersin.orgnih.gov Additionally, in vivo studies in rats have detected conjugated metabolites of Loureirin B, such as sulfate (B86663) and glucoside metabolites, in plasma. nih.govresearchgate.net This indicates that after the initial Phase I metabolism (oxidation, etc.), these compounds likely undergo Phase II conjugation reactions to further enhance their elimination.

Elimination Kinetics and Half-life Determination

The elimination kinetics of a compound describe the rate at which it is removed from the body. For Loureirin B, studies in rat liver microsomes have shown that its elimination follows a typical Michaelis-Menten kinetics model. frontiersin.orgnih.gov This model describes enzyme kinetics where the rate of reaction is dependent on the concentration of the substrate. The key parameters determined for Loureirin B in this model were a Vmax (maximum reaction rate) of 1.32 μ g/min/mg and a Km (substrate concentration at half of Vmax) of 13.33 μg/mL. frontiersin.orgnih.gov

The half-life (t1/2) of a compound is the time it takes for its concentration in the plasma to reduce by half. In a pharmacokinetic study of Loureirin B in rats following oral administration, the elimination half-life was determined to be 1.94 ± 0.27 hours. nih.gov Another study involving a nanoliposome formulation of Loureirin B reported an elimination half-life of 14.765 ± 10.780 minutes in rats. acs.orgresearchgate.netacs.org The significant difference in these reported half-lives highlights the influence of formulation on the pharmacokinetic profile of the compound.

Pharmacokinetic Parameters of Loureirin B in Rats
ParameterValueStudy Details
Elimination Half-life (t1/2)1.94 ± 0.27 hoursOral administration of longxuejie (16 g/kg) nih.gov
Elimination Half-life (t1/2)14.765 ± 10.780 minOral administration of LB-loaded nanoliposomes (5 mg/kg) acs.orgresearchgate.netacs.org
Maximum Concentration (Cmax)7.99 ± 1.2 µg/LOral administration of longxuejie (16 g/kg) nih.gov
Time to Maximum Concentration (Tmax)0.81 ± 0.11 hoursOral administration of longxuejie (16 g/kg) nih.gov
Area Under the Curve (AUC)2.957 ± 0.201 ng/mL·hOral administration of LB-loaded nanoliposomes (5 mg/kg) acs.orgresearchgate.net

Enzyme Systems Involved in Metabolism

The cytochrome P450 (CYP450) superfamily of enzymes plays a central role in the metabolism of a wide range of xenobiotics, including many flavonoids. mdpi.com Studies utilizing recombinant P450 enzymes have identified specific isoforms involved in the metabolism of flavonoids from Dragon's Blood. For these compounds, CYP2C9 and CYP2C19 have been shown to play an important role in their hydroxylation in human liver microsomes. biocrick.com

Research on Loureirin B in rat liver microsomes has further elucidated the involvement of specific CYP450 isoforms. frontiersin.orgnih.gov These studies demonstrated that CYP1A2, CYP2C11, CYP2D1, and CYP3A2 are all involved in the metabolism of Loureirin B. frontiersin.orgnih.gov The relative contribution of these enzymes to the metabolism of Loureirin B was found to be: CYP3A2 > CYP2C11 > CYP2D1 > CYP1A2. frontiersin.orgnih.gov This indicates that CYP3A2 is the primary enzyme responsible for the metabolic clearance of Loureirin B in rats.

CYP450 Isoforms Involved in the Metabolism of Loureirin Analogues
CompoundEnzyme Isoforms (Human)Enzyme Isoforms (Rat)Primary Metabolic Reaction
Flavonoids from Dragon's Blood (including this compound)CYP2C9, CYP2C19 biocrick.comNot specifiedHydroxylation biocrick.com
Loureirin BNot specifiedCYP1A2, CYP2C11, CYP2D1, CYP3A2 frontiersin.orgnih.govHydroxylation, Oxidation, Demethylation frontiersin.org

Preclinical Toxicological Assessment Methodologies

Preclinical toxicological assessment is a critical step in drug development to evaluate the safety of a new chemical entity before it can be tested in humans. This involves a combination of in vitro and in vivo studies.

In Vitro and In Vivo Safety Evaluation Models

In vitro models are often the first step in toxicological screening and utilize cell cultures to assess the potential cytotoxicity of a compound. For this compound and its analogue Loureirin B, cytotoxicity has been evaluated in normal primary human dermal fibroblast cells. mdpi.com These studies showed that both compounds exhibited no cytotoxic effects on these cells, even after 48 hours of treatment at concentrations used in other experimental assays. mdpi.com Furthermore, neither this compound nor Loureirin B induced hemolysis in human red blood cells at concentrations up to 280 μM. mdpi.com In another study, the cytotoxicity of an extract from Dracaena loureiri, the plant source of Loureirins, was evaluated against Vero cells (a line of kidney epithelial cells from an African green monkey), showing a CC50 value of 55.67 ± 3.28 μg/ml, indicating potential nontoxicity. nih.govresearchgate.netd-nb.info

In vivo safety evaluation models involve the administration of the compound to animal models to assess for any potential toxic effects. Acute toxicity studies are often performed to determine the effects of a single high dose of a substance. For an ethanolic extract of Myristica fragrans, another plant component sometimes found in formulations with Dracaena loureiri, no toxic effects were observed in mice at a single oral dose of 2000 mg/kg body weight. nih.govresearchgate.net While this is not a direct study on this compound, it provides some context for the general safety of related natural product extracts.

Systemic Exposure Analysis in Preclinical Species

Systemic exposure analysis is a key component of preclinical toxicology studies and involves measuring the concentration of the compound and its metabolites in the plasma and tissues of the test animals over time. This data helps to establish a relationship between the dose administered, the resulting concentration in the body, and any observed toxicological effects.

For Loureirin B, pharmacokinetic studies in rats have been conducted to determine its systemic exposure. nih.gov Following oral administration, the maximum plasma concentration (Cmax) and the time to reach that concentration (Tmax) were measured. nih.gov Such studies are essential for understanding the dose-response relationship and for extrapolating the findings from animal models to humans. The use of sensitive analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) is crucial for accurately quantifying the low concentrations of these compounds and their metabolites in biological matrices. nih.gov

Future Perspectives and Translational Research Opportunities for Loureirin a

Optimization of Loureirin A for Enhanced Efficacy and Selectivity

The effort to enhance the therapeutic properties of this compound primarily involves chemical modification and the study of structure-activity relationships (SAR). SAR studies are crucial for identifying the chemical moieties responsible for the compound's biological effects, which can then guide the synthesis of more potent and selective analogs.

Key Research Findings:

Structure-Activity Relationship (SAR) Studies: Research into analogues of this compound, which is a dihydrochalcone (B1670589) (DHC), has provided insights into its mechanism. Studies on related chalcones, which share a structural similarity, have indicated that the α, β-unsaturated ketone group is critical for their anticancer activity. dntb.gov.uaresearchgate.netnih.govnih.gov This suggests that modifications to this part of the molecule could significantly impact its efficacy.

Synthesis of Novel Analogs: Inspired by this compound, scientists have designed and synthesized new chalcones and DHCs. researchgate.netnih.gov For instance, a study focusing on colorectal cancer resulted in the creation of 13 chalcones and their corresponding DHCs. researchgate.netnih.gov Two of these compounds, 3d (a chalcone) and 4c (a DHC), demonstrated selective anticancer activity against the HCT116 colorectal cancer cell line while showing less effect on normal cells. researchgate.netnih.govnih.gov Compound 4c was also found to inhibit the migration and invasion of cancer cells. researchgate.netnih.govnih.gov

Biotransformation for Enhanced Activity: Another optimization strategy is biotransformation. The conversion of this compound into 3'-hydroxythis compound using tyrosinase from Bacillus megaterium (BmTYR) led to a novel flavonoid with 2.5 times the antioxidant activity of ascorbic acid. researchgate.net This hydroxylated derivative also exhibited potent anti-α-glucosidase activity, suggesting its potential in managing diabetes. researchgate.net

Potential as a Multi-Target Therapeutic Agent

A significant aspect of this compound's therapeutic potential lies in its ability to interact with multiple molecular targets and modulate several signaling pathways simultaneously. This polypharmacological profile is particularly advantageous for treating complex diseases like cancer, which involve numerous dysregulated pathways.

Key Research Findings:

Cancer-Related Pathways: this compound has been shown to influence a variety of signaling cascades implicated in cancer progression. In non-small cell lung cancer (NSCLC) cells, it inhibits the MAPK signaling pathway by reducing the phosphorylation of ERK, JNK, and p38 proteins. nih.govmdpi.comnih.gov It also suppresses the WNT and AKT/mTOR signaling pathways in melanoma cells, which promotes cell differentiation and hinders migration and invasion. nih.govjst.go.jpresearchgate.net Furthermore, it can suppress the Akt/NF-κB signaling pathway. nih.gov

Inflammation and Immune Response: The compound exhibits anti-inflammatory properties by downregulating pro-inflammatory mediators. nih.govmdpi.com In studies on lipopolysaccharide-activated microglial cells, this compound significantly reduced the mRNA levels of TNF-α and iNOS, key players in inflammation. uni.lu

Platelet Aggregation: this compound demonstrates antiplatelet activity by inhibiting the phosphorylation of Akt, a key component of the PI3K/Akt signaling pathway, which is essential for platelet activation. researchgate.netsemanticscholar.orgmedchemexpress.com

Fibrosis and Tissue Remodeling: In the context of keloids, this compound has been found to antagonize the TGF-β1/Smad signaling pathway, which is central to fibrosis and collagen synthesis. jst.go.jpresearchgate.net

Bacterial Infections: Its mechanism against Helicobacter pylori involves the generation of bactericidal levels of reactive oxygen species (ROS), leading to a form of cell death in the bacteria. asm.orgnih.govasm.orgnih.gov

Development of Novel Therapeutic Strategies Leveraging this compound's Bioactivity

The unique properties of this compound open the door for innovative therapeutic approaches, including its use in combination therapies and as a template for new drug development.

Key Research Findings:

Combination Therapies: this compound has shown synergistic or additive effects when combined with other therapeutic agents. A notable example is its use with the proton pump inhibitor omeprazole (B731) against H. pylori. asm.orgnih.govasm.orgresearchgate.net This combination proved to have efficacy comparable to standard triple therapy in mouse models, even against drug-resistant strains, while having a minimal effect on the gut microbiota. asm.orgnih.govasm.orgnih.gov Its ability to inhibit key signaling pathways in cancer suggests it could enhance the efficacy of conventional chemotherapy or targeted therapies for conditions like NSCLC. nih.govmdpi.comnih.gov

Lead Compound for Drug Discovery: Due to its potent and specific bioactivities, this compound is considered a promising lead compound. asm.orgnih.govasm.orgnih.gov For example, its narrow-spectrum activity against H. pylori without harming commensal gut bacteria makes it an excellent candidate for developing new, targeted antibiotics. asm.orgnih.govasm.orgnih.gov Similarly, analogues inspired by this compound have shown selective anticancer activity, warranting further investigation as potential drug candidates for colorectal cancer. researchgate.netnih.govnih.gov

Sensitizing Agent: Polyphenols like this compound can potentially increase the sensitivity of cancer cells to chemotherapeutic agents by affecting mechanisms such as drug uptake, metabolism, and efflux. researchgate.net

Translational Research and Clinical Potential

Translating the promising preclinical findings of this compound into clinical applications is a critical future step. This involves rigorous evaluation of its pharmacokinetic properties, safety profile, and efficacy in human subjects.

Key Research Findings:

Preclinical Efficacy: Extensive in vitro and in vivo studies have demonstrated the therapeutic potential of this compound. It has shown efficacy in mouse models of H. pylori infection and osteoarthritis. researchgate.netresearchgate.netasm.orgasm.org

Pharmacokinetics: Preliminary pharmacokinetic studies in rats have provided initial data on its absorption, distribution, metabolism, and excretion. After oral administration, this compound is distributed to various tissues, with the highest concentrations found in the liver and kidney. frontiersin.org One study reported a maximum plasma concentration (Cmax) of 7.99 µg/L reached at 0.8 hours (Tmax) and a half-life (T1/2) of 1.941 hours in rats. frontiersin.org Methods for accurately quantifying this compound in plasma and urine have been developed to support further metabolism and pharmacokinetic studies. oup.com

Safety Profile: An important aspect for clinical translation is the compound's safety. Studies have shown that this compound and its related compound Loureirin B exhibited no cytotoxic effects on normal primary human dermal fibroblast cells and had minimal hemolytic activity on human red blood cells at therapeutic concentrations. nih.govmdpi.com

Path to Clinic: While no clinical trials have been conducted to date, the wealth of preclinical data strongly supports its potential for clinical translation. nih.govnih.gov Researchers emphasize the need for further pharmacokinetic and pharmacodynamic studies to fully evaluate its bioavailability, efficacy, and safety before it can be applied in a clinical setting. nih.gov The existing evidence suggests this compound is a strong candidate for further development, potentially offering new therapeutic options for a range of diseases. researchgate.netnih.govnih.govprobiologists.com

Q & A

Q. What is the chemical classification and natural source of Loureirin A, and how is it typically isolated for research purposes?

this compound is a flavonoid isolated from the resin of Dracaena species (commonly known as dragon's blood tree). Its isolation typically involves chromatographic techniques such as column chromatography and HPLC, followed by structural validation using NMR and mass spectrometry. Researchers should ensure proper solvent selection (e.g., methanol or ethanol for extraction) and purity verification (>95% by HPLC) to minimize batch-to-batch variability .

Q. What are the primary biological activities of this compound reported in preclinical studies?

Key activities include:

  • Inhibition of Akt phosphorylation (Ser473) at 50–100 μM, suppressing collagen-induced platelet activation .
  • Modulation of hair follicle stem cell (HFSC) differentiation via miR-339-5p downregulation, as shown by reduced K10 and involucrin expression in RT-qPCR analyses . Standard experimental models include platelet aggregation assays, HFSC cultures, and Western blotting for Akt pathway analysis.

Q. What experimental models are commonly used to study this compound's pharmacological effects?

  • In vitro : Platelet-rich plasma for coagulation studies, HFSC cultures for differentiation assays, and cancer cell lines (e.g., MCF-7) for apoptosis/kinase inhibition.
  • In vivo : Rodent models for wound healing or thrombosis studies. Methodological rigor requires controls for solvent effects (e.g., DMSO) and dose standardization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported effective concentrations of this compound across studies?

Discrepancies may arise from:

  • Cell-type specificity (e.g., platelet vs. stem cell models).
  • Assay duration (acute vs. chronic exposure).
  • Solubility limitations (e.g., DMSO concentration thresholds). Methodological solutions :
  • Conduct pilot dose-response curves (e.g., 10–200 μM) with viability controls (MTT assays).
  • Validate findings using orthogonal methods (e.g., CRISPR knockdown of Akt alongside this compound treatment) .

Q. What molecular mechanisms underlie this compound's modulation of HFSC differentiation, and how can these pathways be rigorously validated?

this compound downregulates miR-339-5p, which inversely correlates with differentiation markers (K10, involucrin). Critical validation steps include:

  • Gain/loss-of-function experiments : Transfect miR-339-5p mimics/inhibitors and measure marker expression via RT-qPCR/Western blot.
  • Pathway enrichment analysis : RNA sequencing to identify secondary targets (e.g., Wnt/β-catenin).
  • Specificity controls : Off-target miRNA screening (e.g., miR-CATCH microarrays) .

Q. What methodological considerations are essential for studying this compound's dose-dependent effects on platelet activation?

Key factors:

  • Temporal dynamics : Pre-incubation time (e.g., 15–60 mins) before collagen stimulation.
  • Endpoint selection : ATP secretion (luciferase assays) vs. p-selectin surface expression (flow cytometry).
  • Negative controls : Include Akt inhibitors (e.g., MK-2206) to confirm pathway specificity .

Q. How can researchers integrate multi-omics data to elucidate this compound's polypharmacology?

  • Transcriptomics : RNA-seq to map gene networks affected by this compound (e.g., platelet activation pathways).
  • Proteomics : SILAC labeling to quantify Akt interactome changes.
  • Data integration : Use tools like STRING-DB or Metascape for pathway cross-talk analysis. Ensure reproducibility by depositing raw data in repositories like GEO or PRIDE .

Data Reproducibility and Reporting

Q. What steps ensure the reproducibility of this compound studies, particularly in cell-based assays?

  • Detailed protocols : Document solvent preparation (e.g., stock concentration, storage conditions).
  • Batch validation : Test multiple this compound batches via HPLC and bioactivity assays.
  • Data transparency : Report negative results (e.g., lack of effect on non-target kinases) and share raw data as supplementary files .

Q. How should researchers address this compound's pharmacokinetic challenges in in vivo studies?

  • Bioavailability enhancement : Use nanoformulations (e.g., liposomes) to improve solubility.
  • Metabolite profiling : LC-MS/MS to identify active metabolites in plasma.
  • Dose justification : Align with human-equivalent doses (HED) calculated via body surface area scaling .

Ethical and Analytical Best Practices

Q. What ethical guidelines apply to this compound research involving animal models or human-derived cells?

  • Obtain institutional review board (IRB) approval for human platelet studies.
  • Adhere to ARRIVE guidelines for animal experiments, including randomization and blinding.
  • Disclose conflicts of interest (e.g., funding sources) in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.